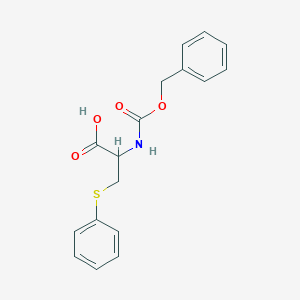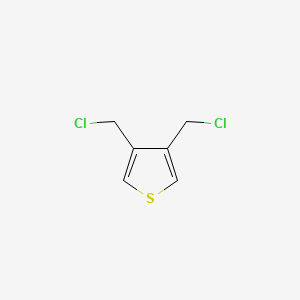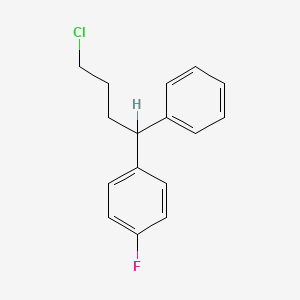
Iron(II) bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(II) bromide, also known as this compound, is an inorganic compound composed of iron and bromine. It is represented by the chemical formula FeBr₂. This compound appears as a yellow-brown solid and is highly soluble in water. This compound is commonly used in various industrial and laboratory applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iron(II) bromide can be synthesized through the direct reaction of iron with bromine. The reaction is highly exothermic and must be carried out under controlled conditions to ensure safety and efficiency. The chemical equation for this reaction is: [ \text{Fe} + \text{Br}_2 \rightarrow \text{FeBr}_2 ]
Another method involves the reduction of ferric bromide (FeBr₃) using toluene or xylene as reducing agents. This process is carried out at reflux for several hours, resulting in the formation of ferrous bromide .
Industrial Production Methods
In industrial settings, ferrous bromide is often produced by reacting iron with hydrobromic acid. This method is preferred due to its simplicity and cost-effectiveness. The reaction is as follows: [ \text{Fe} + 2 \text{HBr} \rightarrow \text{FeBr}_2 + \text{H}_2 ]
Analyse Des Réactions Chimiques
Types of Reactions
Iron(II) bromide undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to ferric bromide (FeBr₃) in the presence of bromine.
Reduction: Ferric bromide can be reduced to ferrous bromide using reducing agents like toluene or xylene.
Substitution: this compound can participate in substitution reactions with other halides or ligands.
Common Reagents and Conditions
Oxidation: Bromine is commonly used as an oxidizing agent.
Reduction: Toluene or xylene are used as reducing agents in laboratory settings.
Substitution: Various halides and ligands can be used depending on the desired product.
Major Products Formed
Oxidation: Ferric bromide (FeBr₃)
Reduction: this compound (FeBr₂)
Substitution: Various iron complexes depending on the substituents used.
Applications De Recherche Scientifique
Iron(II) bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various iron compounds and as a catalyst in organic reactions.
Medicine: While not commonly used directly in medicine, ferrous bromide is involved in the synthesis of compounds that have potential medical applications.
Mécanisme D'action
The mechanism by which ferrous bromide exerts its effects is primarily through its role as a Lewis acid. In chemical reactions, ferrous bromide can accept electron pairs from other molecules, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific reaction and the compounds being synthesized.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iron(III) bromide (FeBr₃): This compound is similar to ferrous bromide but has a higher oxidation state.
Iron(II) chloride (FeCl₂): Similar to ferrous bromide, but with chlorine instead of bromine.
Iron(II) iodide (FeI₂): Another similar compound with iodine instead of bromine.
Uniqueness of Ferrous Bromide
Iron(II) bromide is unique due to its high solubility in water and its ability to form various iron complexes. Its distinctive properties make it particularly useful in organic synthesis and the preparation of light-sensitive materials.
Propriétés
Formule moléculaire |
Br2Fe |
|---|---|
Poids moléculaire |
215.65 g/mol |
Nom IUPAC |
dibromoiron |
InChI |
InChI=1S/2BrH.Fe/h2*1H;/q;;+2/p-2 |
Clé InChI |
GYCHYNMREWYSKH-UHFFFAOYSA-L |
SMILES canonique |
[Fe](Br)Br |
Description physique |
Light yellow to dark brown hygroscopic solid; Soluble in water; [Merck Index] Yellow odorless granules; Hygroscopic and soluble in water; [Alfa Aesar MSDS] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8814520.png)

![4-(Benzo[d]oxazol-2-yl)-2-methoxyphenol](/img/structure/B8814535.png)





![1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B8814567.png)


![4-methyl-N-[2-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonylamino]ethyl]amino]ethyl]amino]ethyl]benzenesulfonamide](/img/structure/B8814595.png)


